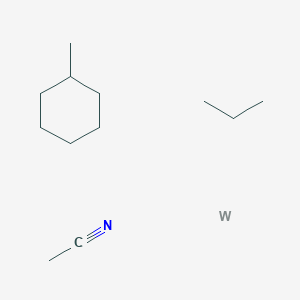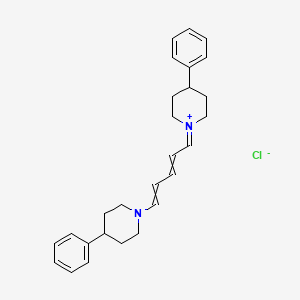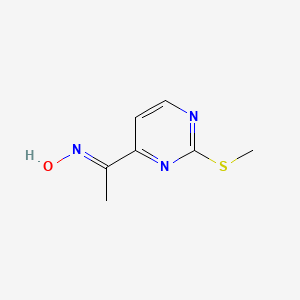
(E)-1-(2-(Methylthio)pyrimidin-4-yl)ethanoneoxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(2-(Methylthio)pyrimidin-4-yl)ethanoneoxime is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-(Methylthio)pyrimidin-4-yl)ethanoneoxime typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative under acidic or basic conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable methylthio donor, such as methylthiol or a methylthio-containing reagent.
Formation of the Ethanoneoxime Moiety: The ethanoneoxime moiety can be synthesized by reacting the corresponding ketone with hydroxylamine under acidic or basic conditions to form the oxime.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents may be chosen to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
(E)-1-(2-(Methylthio)pyrimidin-4-yl)ethanoneoxime can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxime group to an amine or other reduced forms.
Substitution: The methylthio group can be substituted with other nucleophiles, such as halides, amines, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide, ammonia, or alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or reduced oxime derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
(E)-1-(2-(Methylthio)pyrimidin-4-yl)ethanoneoxime has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting pyrimidine-related pathways.
Biological Studies: It may serve as a probe or inhibitor in studies involving enzymes or receptors that interact with pyrimidine derivatives.
Industrial Chemistry: The compound can be utilized in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of (E)-1-(2-(Methylthio)pyrimidin-4-yl)ethanoneoxime involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. The methylthio and oxime groups may contribute to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-(2-(Methylthio)pyrimidin-4-yl)ethanone: Lacks the oxime group, which may affect its reactivity and applications.
1-(2-(Methylthio)pyrimidin-4-yl)ethanol:
1-(2-(Methylthio)pyrimidin-4-yl)ethanonehydrazone: Features a hydrazone group, which may alter its biological activity and reactivity.
Uniqueness
(E)-1-(2-(Methylthio)pyrimidin-4-yl)ethanoneoxime is unique due to the presence of both the methylthio and oxime groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a variety of reactions and interactions, making it a versatile and valuable compound in scientific research and industrial applications.
属性
分子式 |
C7H9N3OS |
|---|---|
分子量 |
183.23 g/mol |
IUPAC 名称 |
(NE)-N-[1-(2-methylsulfanylpyrimidin-4-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C7H9N3OS/c1-5(10-11)6-3-4-8-7(9-6)12-2/h3-4,11H,1-2H3/b10-5+ |
InChI 键 |
VQKFFJORKJKEOG-BJMVGYQFSA-N |
手性 SMILES |
C/C(=N\O)/C1=NC(=NC=C1)SC |
规范 SMILES |
CC(=NO)C1=NC(=NC=C1)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


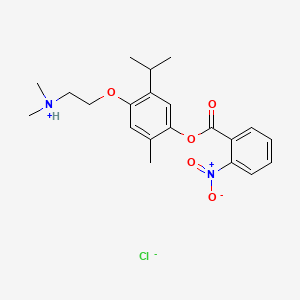
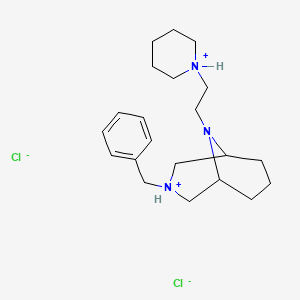
![[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)](/img/structure/B13756698.png)

![2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol](/img/structure/B13756701.png)
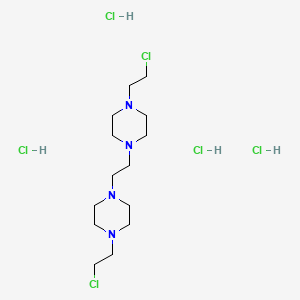

![[2-(Tridecyloxy)ethoxy]acetic acid](/img/structure/B13756716.png)


![6-Chloro-2,2-diphenyl-2H-imidazo[1,2-a]pyridin-3-one](/img/structure/B13756750.png)

